REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].[CH2:13](N(CC)CC)[CH3:14].[Cl:20][CH:21]([Cl:25])[C:22](Cl)=[O:23].[CH2:26]([Cl:28])Cl>>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:5][C:3]=1[N:4]1[CH2:14][CH:13]([CH2:26][Cl:28])[CH:21]([Cl:20])[C:22]1=[O:23].[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:5][C:3]=1[NH:4][C:22](=[O:23])[CH:21]([Cl:25])[Cl:20]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at about 10° C
|
Type
|
CUSTOM
|
Details
|
forming a precipitate
|
Type
|
WASH
|
Details
|
was washed 3 times (×) with 300 ml water, 3×300 ml 1.0N HCL and 3×300 ml saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The precipitate was dried over night with magnesium sulfate (MgSO4)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)C(F)(F)F)N1C(C(C(C1)CCl)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(NC(C(Cl)Cl)=O)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |